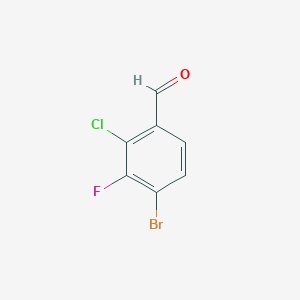

4-溴-2-氯-3-氟苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

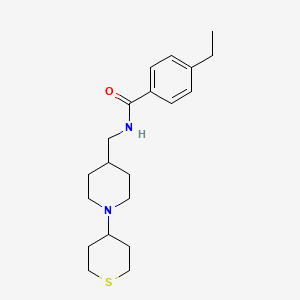

4-Bromo-2-chloro-3-fluorobenzaldehyde is a compound with the CAS Number: 1780699-03-7 . It has a molecular weight of 237.46 . The IUPAC name for this compound is 4-bromo-2-chloro-3-fluorobenzaldehyde . It is a solid at ambient temperature .

Molecular Structure Analysis

The InChI code for 4-Bromo-2-chloro-3-fluorobenzaldehyde is 1S/C7H3BrClFO/c8-5-2-1-4(3-11)6(9)7(5)10/h1-3H . The InChI key is FTBHXXCQCOAUJZ-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromo-2-chloro-3-fluorobenzaldehyde are not available, benzaldehyde derivatives have been used in the preparation of various compounds. For example, they have been used in the preparation of 2-functionalized aromatic monoaldehydes, via reaction with different secondary amines and phenol .Physical And Chemical Properties Analysis

4-Bromo-2-chloro-3-fluorobenzaldehyde is a solid at ambient temperature . The compound is stored at ambient temperature .科学研究应用

分子结构和光谱

4-溴-2-氯-3-氟苯甲醛是一种在各个研究领域具有潜力的化合物,其分子结构和性质已被研究。利用密度泛函理论 (DFT) 进行的计算研究支持对其晶体结构和振动光谱的研究,揭示了该化合物通过分子间氢键形成分子二聚体的见解。这项研究为理解其在材料科学和药物等各种应用中的行为提供了基础(Mahir Tursun et al., 2015)。

合成和化学转化

涉及 4-溴-2-氯-3-氟苯甲醛的合成途径突出了其在有机合成中的多功能性。一项研究展示了其在 4-溴-2-甲氧基苯甲酸甲酯合成中的作用,展示了一个涉及溴化、水解、氰化和酯化的过程,实现了高收率和纯度(Chen Bing-he, 2008)。另一项研究概述了其在氟化色酮和氯代色酮合成中的用途,进一步强调了其在创建具有潜在抗菌活性的化合物中的用途(S. G. Jagadhani et al., 2014)。

分析方法

开发分析方法来控制 4-溴-2-氯-3-氟苯甲醛中的杂质对其在药物中的使用至关重要。一项专注于通过气相色谱法 (GC) 分离和分析该化合物的区域异构体的研究解决了纯度控制中的挑战,这对于活性药物成分 (API) 的合成至关重要。这项工作证明了精确分析技术在确保药物化合物的质量和安全方面的意义(Bo Shen et al., 2016)。

作用机制

Target of Action

4-Bromo-2-chloro-3-fluorobenzaldehyde is a halogen substituted benzaldehyde . Benzaldehyde derivatives are commonly employed in the field of pharmaceutical chemistry and in the chemical industry . They are used in the production of flavoring agents, agrochemicals, cosmetics, textiles, dyes as well as ligands in metal coordination chemistry . Therefore, the primary targets of this compound can be various depending on the specific application.

Mode of Action

The bromine atom in 4-Bromo-2-chloro-3-fluorobenzaldehyde is an electrophilic agent, which can undergo cross-coupling reactions with other organic reagents under transition metal catalysis . This allows for the construction of new carbon-carbon bonds, which is a key step in the synthesis of complex organic molecules, such as drug molecules and natural products .

Biochemical Pathways

The aldehyde group in 4-Bromo-2-chloro-3-fluorobenzaldehyde can be transformed into a variety of other functional groups. For example, it can be converted into the corresponding alcohol derivative under reducing conditions . It can also undergo a condensation reaction to form a variety of Schiff base compounds , some of which have antimicrobial properties .

Pharmacokinetics

The aldehyde group could be a site of metabolic transformation, potentially affecting the compound’s elimination .

Result of Action

The molecular and cellular effects of 4-Bromo-2-chloro-3-fluorobenzaldehyde’s action would depend on its specific application. For example, when used in the synthesis of drug molecules, the resulting compounds could have a variety of biological effects depending on their mechanism of action .

Action Environment

The action, efficacy, and stability of 4-Bromo-2-chloro-3-fluorobenzaldehyde can be influenced by various environmental factors. For example, the polarity of the solvent can influence the IR spectra of the compound due to the interaction between the solvent and the compound, known as the solvent effect . This could potentially affect the compound’s reactivity in certain chemical reactions .

属性

IUPAC Name |

4-bromo-2-chloro-3-fluorobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO/c8-5-2-1-4(3-11)6(9)7(5)10/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTBHXXCQCOAUJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)Cl)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2880209.png)

![(2-Methylsulfanylphenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2880210.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-chlorophenyl)propanamide](/img/structure/B2880211.png)

![3-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2880214.png)

![N-(1,1-dioxothiolan-3-yl)-2-[ethyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2880227.png)

![N-(3-(methylthio)phenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2880231.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2880232.png)